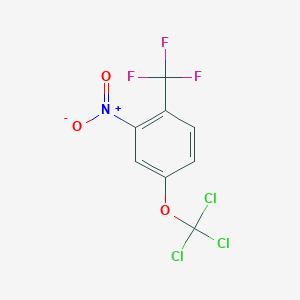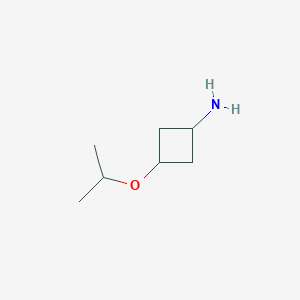
3-(Propan-2-yloxy)cyclobutan-1-amine
Descripción general
Descripción
Synthesis Analysis
This compound was first synthesized in 1951 by Huyser and Vandewalle through the reaction of 3-(propan-2-ol)oxetane with ammonia.Molecular Structure Analysis
The molecular formula of 3-(Propan-2-yloxy)cyclobutan-1-amine is C7H15NO . It has a four-membered ring with a nitrogen atom and an ether group attached to the ring.Physical And Chemical Properties Analysis
The molecular weight of this compound is 165.66 g/mol . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Cyclobutyl Analogs
One of the notable applications of compounds related to 3-(Propan-2-yloxy)cyclobutan-1-amine is in the synthesis of cyclobutyl analogs of adenosine and guanosine. Boumchita et al. (1990) synthesized 1-amino-3,3-bis(benzyloxymethyl)cyclobutane, which led to the creation of these cyclobutyl analogs. However, it's noteworthy that these analogs did not show antiviral activity against HSV-1, HCMV, and HIV in cell culture (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019, 2020) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes. Their research highlighted the significance of these compounds as substructures in biologically active compounds and emphasized the importance of synthetic methods that can produce them in a highly selective manner (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).
Applications in Antagonizing VLA-4
Brand et al. (2003) prepared a novel series of functionalized 3-aminocyclobut-2-en-1-ones, demonstrating their potential as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Histamine H3 Receptor Ligands
Wijtmans et al. (2010) explored the use of a 3-cyclobutoxy motif in the development of antagonists/inverse agonists for the histamine H3 receptor. This study highlighted the potential of this motif to increase H3R affinity compared to non-constrained counterparts (Wijtmans et al., 2010).
Cyclobutadiene Intermediates in Cycloaddition Reactions
Eisch et al. (1991) discussed the formation of cyclobutadiene intermediates in reactions involving ynamines and 1-alkynyl sulfones (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of 2,4-Methanoproline Analogues
Rammeloo et al. (2002) described a synthetic approach for 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, emphasizing the versatility and potential applications of these compounds (Rammeloo, Stevens, & de Kimpe, 2002).
Propiedades
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYRQGYQALOVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265543 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638768-14-5 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






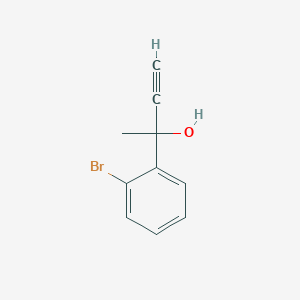
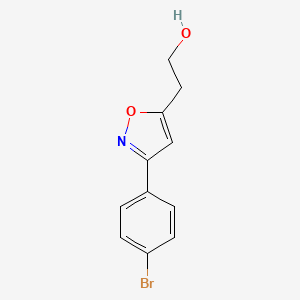
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
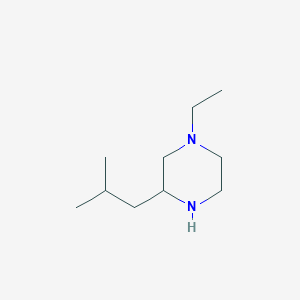
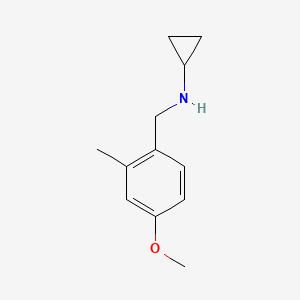

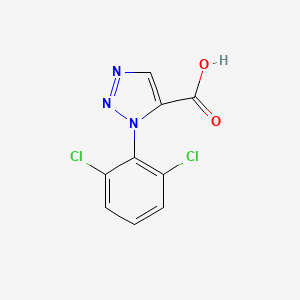
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
